molecular formula C6H3Br3OS B12103131 1-(3,4,5-Tribromothiophen-2-yl)ethanone

1-(3,4,5-Tribromothiophen-2-yl)ethanone

Cat. No.: B12103131
M. Wt: 362.87 g/mol
InChI Key: DXZOPTCVWWYWDE-UHFFFAOYSA-N
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Description

1-(3,4,5-Tribromothiophen-2-yl)ethanone is a brominated aromatic ketone featuring a thiophene core substituted with three bromine atoms at the 3-, 4-, and 5-positions and an acetyl group at the 2-position. The electron-withdrawing bromine substituents significantly influence its electronic properties, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C6H3Br3OS

Molecular Weight

362.87 g/mol

IUPAC Name

1-(3,4,5-tribromothiophen-2-yl)ethanone

InChI

InChI=1S/C6H3Br3OS/c1-2(10)5-3(7)4(8)6(9)11-5/h1H3

InChI Key

DXZOPTCVWWYWDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(S1)Br)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanone typically involves the bromination of thiophene derivatives followed by the introduction of the ethanone group. One common method includes:

    Bromination: Thiophene is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Acylation: The tribrominated thiophene is then subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4,5-Tribromothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents, leading to the formation of various substituted thiophene derivatives.

Scientific Research Applications

1-(3,4,5-Tribromothiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thiophene ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Ethanones

1-(3,4,5-Tribromo-2-hydroxyphenyl)ethanone ([145666-19-9])
  • Structure : Differs by replacing the thiophene ring with a hydroxyphenyl group.
  • Molecular Weight : 372.84 g/mol.
  • Key Features: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the thiophene analog.
1-(3-Bromo-2-hydroxyphenyl)ethanone ([1836-05-1])
  • Structure: Monobrominated hydroxyphenyl ethanone.
  • Molecular Weight : 215.03 g/mol.
  • Comparison : Fewer bromine atoms reduce electron-withdrawing effects, leading to higher reactivity in nucleophilic substitution reactions. The absence of steric bulk allows easier functionalization .

Thiophene-Based Ethanones

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone ([942070-32-8])
  • Structure : Features a boronate ester at the 5-position of the thiophene ring.
  • Molecular Weight : 252.14 g/mol.
  • Key Differences : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate in organic synthesis. The absence of bromine reduces steric and electronic effects compared to the tribromothiophene analog .
1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (Compound 7d)
  • Structure : Contains a thiophene-oxadiazole hybrid scaffold with fluorine substituents.
  • Biological Activity : Demonstrates anticancer activity against MCF7 breast cancer cells (IC₅₀ comparable to 5-fluorouracil). Fluorine enhances metabolic stability and lipophilicity, whereas bromine in the target compound may further improve these properties .

Halogenated Diarylethanones

1-(2,4,6-Trihydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone ([79744-61-9])
  • Structure: Diarylethanone with hydroxyl and methoxy groups.
  • Molecular Weight : 334.33 g/mol.
  • Comparison : Methoxy groups donate electrons, contrasting with bromine's electron-withdrawing nature. This compound is studied for antioxidant and antimicrobial activities, whereas brominated analogs may exhibit enhanced electrophilic reactivity .
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone ([158401-00-4])
  • Structure : Trifluoromethyl and trichlorophenyl groups.
  • Key Differences : Fluorine and chlorine substituents impart distinct electronic effects. The trifluoromethyl group increases stability against metabolic degradation, while bromine in the target compound may enhance halogen bonding in biological systems .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-(3,4,5-Tribromothiophen-2-yl)ethanone Thiophene 3,4,5-Br; 2-acetyl ~373 (estimated) Synthetic intermediate, potential bioactivity N/A
1-(3,4,5-Tribromo-2-hydroxyphenyl)ethanone Hydroxyphenyl 3,4,5-Br; 2-acetyl 372.84 Hydrogen bonding, reduced reactivity
1-(5-Boronate-thiophen-2-yl)ethanone Thiophene 5-boronate; 2-acetyl 252.14 Cross-coupling reactions
Compound 7d (thiophene-oxadiazole) Thiophene-oxadiazole Fluorophenyl groups ~450 (estimated) Anticancer activity (MCF7 cells)
1-(2,4,6-Trihydroxyphenyl)-diarylethanone Diarylethanone Hydroxyl, methoxy groups 334.33 Antioxidant, antimicrobial

Research Findings and Implications

  • Electronic Effects: Bromine's electron-withdrawing nature in 1-(3,4,5-Tribromothiophen-2-yl)ethanone likely deactivates the thiophene ring, directing further substitution to less hindered positions. This contrasts with methoxy or hydroxyl groups in analogs, which activate the ring .
  • Biological Activity: Thiophene-based ethanones with halogen substituents (e.g., Compound 7d) show promise in anticancer applications. The tribromothiophene derivative may exhibit enhanced cytotoxicity due to increased lipophilicity and metabolic stability .
  • Synthetic Utility: Brominated ethanones serve as precursors for cross-coupling reactions, though steric hindrance from multiple bromines may necessitate optimized catalytic conditions .

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